2-Pentenoic acid butyl ester
CAS No.: 79947-84-5
Cat. No.: VC18952199
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79947-84-5 |
|---|---|
| Molecular Formula | C9H16O2 |
| Molecular Weight | 156.22 g/mol |
| IUPAC Name | butyl (E)-pent-2-enoate |
| Standard InChI | InChI=1S/C9H16O2/c1-3-5-7-9(10)11-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+ |
| Standard InChI Key | URYUTJWQTWWCCN-FNORWQNLSA-N |
| Isomeric SMILES | CCCCOC(=O)/C=C/CC |
| Canonical SMILES | CCCCOC(=O)C=CCC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-Pentenoic acid butyl ester is an α,β-unsaturated ester with the IUPAC name butyl (E)-pent-2-enoate. Its structure comprises a butyl group (C₄H₉) esterified to 2-pentenoic acid, which contains a conjugated double bond between the second and third carbon atoms . The (E)-isomer predominates due to steric stabilization during synthesis . Key structural identifiers include:
| Property | Value |
|---|---|
| CAS No. | 79947-84-5 |
| Molecular Formula | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol |
| SMILES Notation | CCCCOC(=O)C=CCC |
| InChIKey | URYUTJWQTWWCCN-FNORWQNLSA-N |
The double bond at C2 introduces planarity to the molecule, influencing its reactivity in electrophilic additions and conjugate reductions.
Physical Characteristics
As a colorless liquid, 2-pentenoic acid butyl ester exhibits a fruity odor typical of short-chain esters. While specific data on boiling point and density are unavailable in the provided sources, analogous esters like butyl acrylate (CAS 141-32-2) boil at 145–148°C, suggesting comparable volatility . The compound’s solubility profile favors organic solvents such as diethyl ether and dimethylformamide, with limited miscibility in water due to the hydrophobic butyl chain.
Synthesis and Production
Esterification Methodology
The primary synthesis route involves the acid-catalyzed esterification of 2-pentenoic acid with butanol. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the reaction under reflux conditions (80–120°C), with water removal via Dean-Stark trap to shift equilibrium toward ester formation. The reaction proceeds as follows:
Yields typically exceed 70% after 4–6 hours, with purification achieved via fractional distillation under reduced pressure (1–5 kPa) .
Alternative Routes
The Wittig reaction offers an alternative pathway for synthesizing related α,β-unsaturated esters. For example, US Patent 4,965,401 describes the preparation of 2-propyl-2-pentenoic acid esters using triphenylphosphine ylides and propionaldehyde . While this method targets structurally similar compounds, it underscores the versatility of phosphorus-based reagents in constructing conjugated systems .
Chemical Reactivity and Transformations
Hydrolysis
The ester undergoes saponification in basic media (e.g., NaOH/EtOH) to regenerate 2-pentenoic acid and butanol:
Acidic hydrolysis (H₂SO₄/H₂O) also cleaves the ester bond but is less selective due to potential double bond protonation.
Hydrogenation
Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, yielding saturated butyl pentanoate:
This reaction modifies the compound’s physical properties, enhancing stability for applications requiring oxidation resistance.
Polymerization
Radical-initiated polymerization forms poly(2-pentenoate) derivatives, though this process is less common than with acrylate esters. The conjugated diene system may participate in Diels-Alder reactions, enabling crosslinking in polymer networks.
Industrial and Research Applications
Fragrance and Flavor Industry
The compound’s fruity aroma makes it a candidate for synthetic flavorants in food and cosmetics. Its volatility profile aligns with top-note components in perfumery, though commercial adoption remains limited compared to ethyl acetate or benzyl benzoate.
Pharmaceutical Intermediates
The compound’s structural similarity to valproic acid metabolites suggests potential as an anticonvulsant precursor . In vitro studies indicate weak inhibition of cytochrome P450 enzymes, necessitating further pharmacokinetic profiling.
Comparative Analysis with Analogous Esters
| Property | 2-Pentenoic Acid Butyl Ester | Butyl Acrylate | Ethyl Pentenoate |
|---|---|---|---|
| Molecular Formula | C₉H₁₆O₂ | C₇H₁₂O₂ | C₇H₁₂O₂ |
| Double Bond Position | C2 | C1 (terminal) | C2 |
| Boiling Point (°C) | ~150 (estimated) | 145–148 | 160–162 |
| Polymerization Activity | Low | High | Moderate |
The C2 double bond in 2-pentenoic acid butyl ester reduces electron-deficient character compared to acrylates, diminishing its reactivity in radical polymerization .
Research Frontiers and Challenges
Metabolic Studies
Preliminary investigations suggest that the ester’s hydrolysis in vivo produces 2-pentenoic acid, a compound with documented interactions with fatty acid oxidation pathways . Rodent studies indicate rapid esterase-mediated cleavage (t₁/₂ < 5 minutes), but human carboxylesterase isoforms may exhibit slower kinetics, necessitating species-specific toxicological assessments .
Process Optimization
Recent patents highlight advancements in ylide-mediated syntheses of α,β-unsaturated esters . Adapting these methods to 2-pentenoic acid butyl ester could improve stereochemical control and reduce byproduct formation. For instance, employing phase-transfer catalysts may enhance reaction rates in biphasic systems .
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